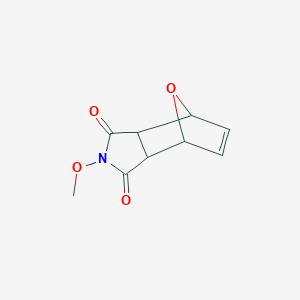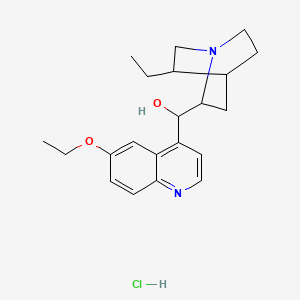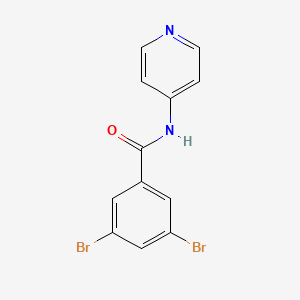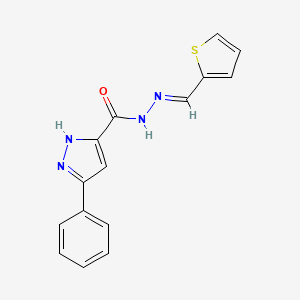
N-(4-hydroxyphenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)decanamide: is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.383 g/mol . This compound is characterized by the presence of a decanamide group attached to a hydroxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)decanamide typically involves the reaction of 4-hydroxyaniline with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyphenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)decanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(4-hydroxyphenyl)decanamide exerts its effects involves interactions with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-hydroxyphenyl)retinamide: Known for its anti-cancer properties.
N-(4-hydroxyphenyl)acetamide:
Uniqueness: N-(4-hydroxyphenyl)decanamide is unique due to its specific structure, which combines a hydroxyphenyl group with a decanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
24702-87-2 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)decanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(18)13-11-14/h10-13,18H,2-9H2,1H3,(H,17,19) |
InChI Key |
YAQXOSZNYGPGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11993379.png)
![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)



![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)
![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)


